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Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3-(2-
Bromophenoxy)piperidine hydrochloride. While direct extensive research on this specific
molecule is limited, this document synthesizes available data and provides expert-driven
insights based on analogous compounds. The guide covers chemical identity, physicochemical
properties, a proposed synthesis pathway, safety protocols, and a discussion of its potential
applications in research and drug development. This document is intended for an audience of
researchers, scientists, and professionals in the field of medicinal chemistry and pharmacology.

Introduction and Chemical Identity

The compound of interest, referred to as "2-Bromophenyl 3-piperidinyl ether
hydrochloride," is more precisely identified by its IUPAC name, 3-(2-Bromophenoxy)piperidine
hydrochloride. This nomenclature clarifies the molecular architecture: a 2-bromophenoxy
moiety is attached to the third position of a piperidine ring, which is protonated to form the
hydrochloride salt. This compound belongs to the class of aryl piperidinyl ethers, a structural
motif present in numerous biologically active molecules. The bromophenyl group, combined
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with the piperidine heterocycle, suggests potential interactions with various biological targets,
making it a compound of interest for medicinal chemistry and pharmacological research.

The free base form of this compound is identified as 3-(2-Bromophenoxy)piperidine.[1]

Physicochemical Properties

The fundamental physicochemical properties of the free base, 3-(2-Bromophenoxy)piperidine,
are crucial for understanding its behavior in biological and chemical systems. These properties
influence its solubility, membrane permeability, and potential for intermolecular interactions.

Property Value Source
Molecular Formula C11H14BrNO PubChem[1]
Molecular Weight 256.14 g/mol PubChem[1]
XLogP3 2.7 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 2 PubChem[1]
Topological Polar Surface Area  21.3 A2 PubChem[1]
Complexity 177 PubChem[1]

For the hydrochloride salt, the molecular weight is 292.60 g/mol and the molecular formula is
C11H15BrCINO.

Synthesis and Characterization

While specific literature detailing the synthesis of 3-(2-Bromophenoxy)piperidine hydrochloride
is not readily available, a plausible and efficient synthetic route can be proposed based on
established chemical principles for analogous compounds. The key steps would involve the
synthesis of the 3-hydroxypiperidine precursor, followed by an etherification reaction.
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Proposed Synthesis Workflow

The synthesis can be logically divided into two main stages: the preparation of the 3-
hydroxypiperidine intermediate and its subsequent coupling with 2-bromophenol.

Stage 1: Precursor Synthesis Stage 2: Etherification and Salt Formation

G-Hydroxypyridine) G-Hydroxypiperidine) 2-Bromophenol

, Mitsunobu or Williamson Ether Synthesis

Etherification

Free Base

HCl in ether or isopropanol

Hydrogenation

G-Hydroxypiperidine)

Salt_Formation

= 3-(2-Bromophenoxy)piperidine HCI =

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of 3-(2-Bromophenoxy)piperidine HCI.

Experimental Protocols
Stage 1: Synthesis of 3-Hydroxypiperidine
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The synthesis of 3-hydroxypiperidine can be achieved via the reduction of 3-hydroxypyridine.[2]
[3]

o Reaction Setup: To a high-pressure reactor, add 3-hydroxypyridine, a suitable solvent such
as water or ethanol, and a hydrogenation catalyst (e.g., 5% Rhodium on carbon).[2]

» Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with
hydrogen gas to a specified pressure (e.g., 5 MPa).[2]

e Reaction Conditions: Heat the mixture to a designated temperature (e.g., 90°C) and stir for
an extended period (e.g., 48 hours) until the reaction is complete, monitoring by a suitable
technique like TLC or GC-MS.[2]

o Work-up: After cooling and venting the reactor, filter the reaction mixture to remove the
catalyst. The filtrate can then be concentrated under reduced pressure to yield crude 3-
hydroxypiperidine.[2]

 Purification: The crude product can be purified by distillation under reduced pressure.[4]
Stage 2: Etherification and Salt Formation

A common method for forming the aryl ether bond is the Mitsunobu reaction or a variation of
the Williamson ether synthesis.

e Reaction Setup: In an inert atmosphere, dissolve 3-hydroxypiperidine (with a protected
amine if necessary), 2-bromophenol, and a phosphine reagent (e.g., triphenylphosphine) in a
suitable anhydrous solvent like THF or dichloromethane.

o Reagent Addition: Cool the mixture in an ice bath and slowly add a dialkyl azodicarboxylate
(e.g., DEAD or DIAD).

o Reaction: Allow the reaction to warm to room temperature and stir until completion, as
monitored by TLC or LC-MS.

o Work-up and Purification: Quench the reaction and perform an extractive work-up. The
resulting crude product can be purified by column chromatography.
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» Salt Formation: Dissolve the purified 3-(2-Bromophenoxy)piperidine free base in a suitable
solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same
solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by
filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of
analytical techniques:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR to confirm the chemical
structure and connectivity.

e Mass Spectrometry (MS): To verify the molecular weight of the compound.

» High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(2-Bromophenoxy)piperidine hydrochloride is
not widely available, hazard information can be inferred from similar compounds like 3-(2-
chlorophenoxy)piperidine hydrochloride.

Potential Hazards:

e Causes skin irritation (H315).

o Causes serious eye irritation (H319).

o May cause respiratory irritation (H335).
Recommended Precautions:

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.

e Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash
hands thoroughly after handling.
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» Storage: Store in a well-ventilated place. Keep the container tightly closed.

Potential Applications and Research Directions

The structural features of 3-(2-Bromophenoxy)piperidine hydrochloride suggest its potential as
a valuable scaffold in medicinal chemistry.

Central Nervous System (CNS) Research

Many piperidine derivatives are known to interact with CNS targets. The combination of the
piperidine ring and a substituted phenyl group is a common motif in compounds designed to
modulate neurotransmitter systems. For instance, related bromophenyl-piperidine structures
have been investigated for their potential as neuroactive agents. Research into 3-(2-
Bromophenoxy)piperidine hydrochloride could explore its activity at various receptors and
transporters, such as those for dopamine, serotonin, or norepinephrine.

Building Block for Drug Discovery

This compound can serve as a versatile intermediate for the synthesis of more complex
molecules. The piperidine nitrogen can be functionalized, and the bromophenyl ring can
participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further
diversity. These modifications could lead to the discovery of novel compounds with a range of
biological activities.

Analog for Structure-Activity Relationship (SAR) Studies

In the context of a drug discovery program centered around aryl piperidinyl ethers, this
compound would be a valuable tool for elucidating structure-activity relationships. By
comparing its biological activity to isomers (e.g., the 4-piperidinyl ether) and other analogs
(e.g., with different halogen substitutions), researchers can gain insights into the structural
requirements for target binding and efficacy.

Conclusion

3-(2-Bromophenoxy)piperidine hydrochloride is a chemical entity with significant potential for
research and development in the pharmaceutical and chemical sciences. While detailed
characterization in the public domain is sparse, its fundamental properties can be reliably
predicted, and a robust synthesis can be proposed based on established chemical knowledge.
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This guide provides a foundational understanding of its properties, synthesis, and potential

applications, serving as a valuable resource for scientists and researchers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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